Urea, 1-(1-adamantyl)-3-(2-fluoroethyl)-1-nitroso-
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Overview
Description
Urea, 1-(1-adamantyl)-3-(2-fluoroethyl)-1-nitroso-: is a synthetic organic compound that features a unique combination of adamantyl, fluoroethyl, and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(1-adamantyl)-3-(2-fluoroethyl)-1-nitroso- typically involves multiple steps:
Formation of the adamantyl group: This can be achieved through the reaction of adamantane with suitable reagents to introduce the desired functional groups.
Introduction of the fluoroethyl group: This step may involve the use of fluoroethyl halides in the presence of a base to attach the fluoroethyl group to the adamantyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(1-adamantyl)-3-(2-fluoroethyl)-1-nitroso-: can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted adamantyl compounds.
Scientific Research Applications
Urea, 1-(1-adamantyl)-3-(2-fluoroethyl)-1-nitroso-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Possible applications in the development of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of Urea, 1-(1-adamantyl)-3-(2-fluoroethyl)-1-nitroso- would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Urea, 1-(1-adamantyl)-3-(2-fluoroethyl)-1-nitroso-: can be compared with other similar compounds such as:
- Urea, 1-(1-adamantyl)-3-(2-chloroethyl)-1-nitroso-
- Urea, 1-(1-adamantyl)-3-(2-bromoethyl)-1-nitroso-
- Urea, 1-(1-adamantyl)-3-(2-iodoethyl)-1-nitroso-
These compounds share similar structural features but differ in the halogen atom attached to the ethyl group. The uniqueness of Urea, 1-(1-adamantyl)-3-(2-fluoroethyl)-1-nitroso- lies in the presence of the fluoroethyl group, which can impart distinct chemical and biological properties.
Properties
CAS No. |
14039-08-8 |
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Molecular Formula |
C13H20FN3O2 |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-(1-adamantyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H20FN3O2/c14-1-2-17(16-19)12(18)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,15,18) |
InChI Key |
FFFYTTAHDCCGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
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